8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one
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Overview
Description
8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is a heterocyclic compound that features a unique combination of nitrogen, sulfur, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like piperidine or potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazine derivatives .
Scientific Research Applications
8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of nitrogen and sulfur atoms allows it to form strong interactions with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one
- Imidazo[2,1-b][1,3]thiazines
- Coumarin clubbed thiazines
Uniqueness
8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one stands out due to its unique structural features, which combine a pyrimido[2,1-b][1,3]thiazine core with an oxo-phenylethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-phenacyloxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-12(11-5-2-1-3-6-11)10-20-13-9-14(19)17-7-4-8-21-15(17)16-13/h1-3,5-6,9H,4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCBDJGBLYDTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=C(N=C2SC1)OCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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